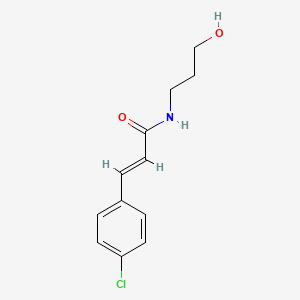
4-Chloro-N-(3-hydroxypropyl)cinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-(3-hydroxypropyl)cinnamamide is a synthetic organic compound belonging to the cinnamamide family This compound is characterized by the presence of a chloro group at the 4-position of the cinnamamide backbone and a hydroxypropyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N-(3-hydroxypropyl)cinnamamide typically involves the reaction of 4-chlorocinnamic acid with 3-hydroxypropylamine. The reaction is carried out under mild conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow microreactors, which offer advantages such as shorter reaction times, mild reaction conditions, and easy control of the reaction process. Enzymatic catalysis using Lipozyme® TL IM has also been explored for the synthesis of cinnamamide derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-N-(3-hydroxypropyl)cinnamamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The cinnamamide double bond can be reduced to form saturated amides.
Substitution: The chloro group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated amides.
Substitution: Formation of various substituted cinnamamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and anticancer properties, making it a candidate for drug development
Medicine: Potential use in the treatment of infections caused by Helicobacter pylori.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which 4-Chloro-N-(3-hydroxypropyl)cinnamamide exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, it may induce apoptosis by interacting with key signaling pathways .
Vergleich Mit ähnlichen Verbindungen
N-(3-hydroxypropyl)cinnamamide: Lacks the chloro group but shares the hydroxypropyl substitution.
N-(2-hydroxyethyl)cinnamamide: Similar structure with a shorter hydroxyalkyl chain.
N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide: Contains additional functional groups that enhance its biological activity.
Uniqueness: 4-Chloro-N-(3-hydroxypropyl)cinnamamide is unique due to the presence of both the chloro and hydroxypropyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
43196-33-4 |
|---|---|
Molekularformel |
C12H14ClNO2 |
Molekulargewicht |
239.70 g/mol |
IUPAC-Name |
(E)-3-(4-chlorophenyl)-N-(3-hydroxypropyl)prop-2-enamide |
InChI |
InChI=1S/C12H14ClNO2/c13-11-5-2-10(3-6-11)4-7-12(16)14-8-1-9-15/h2-7,15H,1,8-9H2,(H,14,16)/b7-4+ |
InChI-Schlüssel |
IBPICLCQJXBWSS-QPJJXVBHSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C(=O)NCCCO)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(=O)NCCCO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


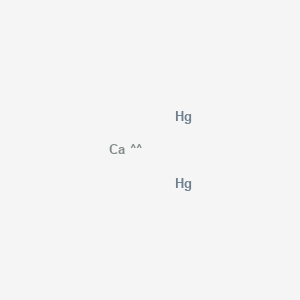
![3-(Propan-2-yl)bicyclo[2.2.2]octan-2-one](/img/structure/B14659420.png)
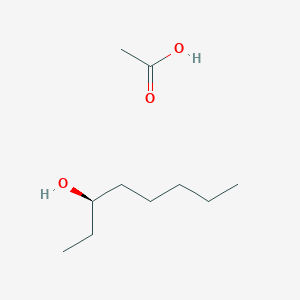
![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14659427.png)
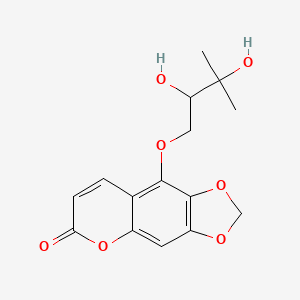

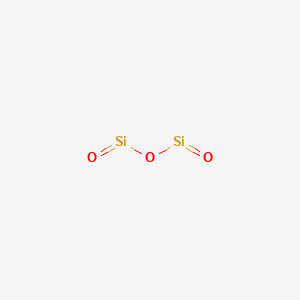
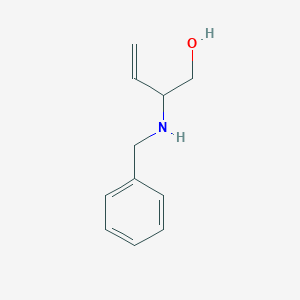
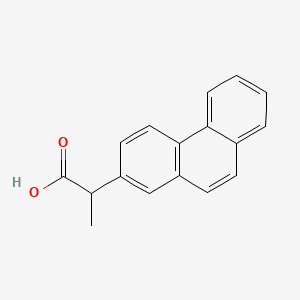
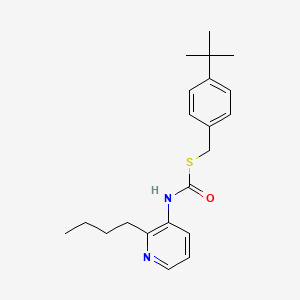
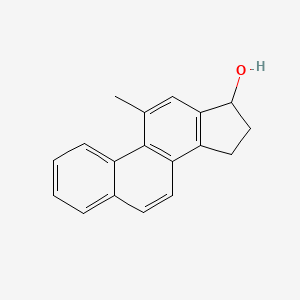
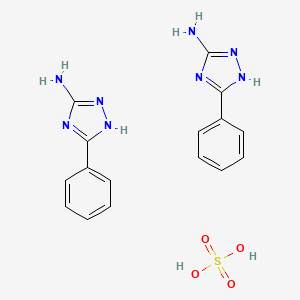
![3a,4,4a,5,8,8a,9,9a-Octahydro-1H-4,9-methanocyclopenta[b]naphthalene](/img/structure/B14659481.png)
![Ethyl 4-[(4-octoxyphenyl)methylideneamino]benzoate](/img/structure/B14659485.png)
